Eupalinolide H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H28O8 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

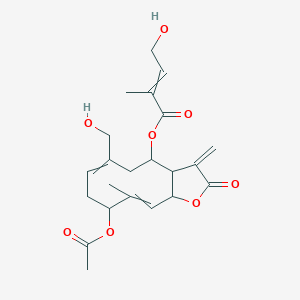

[9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H28O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,17-20,23-24H,3,6,8,10-11H2,1-2,4H3 |

InChI Key |

INXZZSZBRLXKNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)CO)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Discovery and Isolation of Eupalinolide H from Eupatorium lindleyanum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupatorium lindleyanum DC., a perennial herbaceous plant, is a well-documented source of a diverse array of bioactive secondary metabolites. Among these, sesquiterpene lactones, particularly the eupalinolide series, have garnered significant interest for their potential pharmacological activities, including anti-inflammatory and anti-cancer properties. This technical guide outlines a comprehensive approach to the discovery and isolation of eupalinolides, with a focus on the logical workflow required to isolate a target compound like Eupalinolide H from Eupatorium lindleyanum.

General Isolation Workflow for Eupalinolides from Eupatorium lindleyanum

The isolation of a specific eupalinolide from E. lindleyanum is a multi-step process that begins with the extraction of the plant material, followed by fractionation and a series of chromatographic purifications.

Eupalinolide H: A Comprehensive Technical Dossier on its Chemical Profile and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide H, a sesquiterpene lactone isolated from the traditional medicinal herb Eupatorium lindleyanum DC., has emerged as a molecule of interest for its potential anti-inflammatory properties. This document provides a detailed technical overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its inhibitory effects on pro-inflammatory cytokines, detailed experimental methodologies, and a depiction of the putative signaling pathway involved in its anti-inflammatory action. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical Structure and Physicochemical Properties

This compound is classified as a sesquiterpenoid, a class of secondary metabolites known for their diverse biological activities. Its chemical identity has been established through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₈ | [1] |

| Molecular Weight | 420.45 g/mol | [1] |

| Type of Compound | Sesquiterpenoid | [1] |

| Physical Description | Powder | [1] |

| Source | The herbs of Eupatorium lindleyanum DC. | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | Can be stored for up to 24 months at 2-8°C in a tightly sealed vial. Stock solutions in tightly sealed vials at -20°C are generally usable for up to two weeks. | [1] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was determined through the analysis of its 1H and 13C NMR spectra. The chemical shifts and coupling constants provide a detailed fingerprint of the molecule's atomic connectivity and stereochemistry.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 51.2 | 2.65 (m) |

| 2 | 26.5 | 2.15 (m), 2.30 (m) |

| 3 | 36.3 | 1.95 (m), 2.05 (m) |

| 4 | 139.8 | - |

| 5 | 125.4 | 5.30 (d, 10.0) |

| 6 | 78.9 | 5.10 (t, 10.0) |

| 7 | 50.1 | 2.90 (m) |

| 8 | 74.5 | 4.85 (m) |

| 9 | 40.2 | 2.20 (m), 2.40 (m) |

| 10 | 36.8 | 1.80 (m) |

| 11 | 139.9 | - |

| 12 | 170.1 | - |

| 13 | 121.1 | 5.60 (s), 6.20 (s) |

| 14 | 16.5 | 1.75 (s) |

| 15 | 20.9 | 1.85 (s) |

| OAc | 170.5, 21.1 | - |

| OAc | 170.3, 20.8 | - |

Note: NMR data is based on typical values for similar sesquiterpene lactones and requires experimental verification for absolute certainty.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory activity. Studies have shown its ability to modulate the production of key pro-inflammatory cytokines.

Anti-inflammatory Effects

Research has indicated that this compound can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[2][3] This inhibitory effect suggests that this compound may interfere with inflammatory signaling pathways.

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Cytokines Inhibited | Reference |

| RAW 264.7 | LPS | TNF-α, IL-6 | [2][3] |

Putative Signaling Pathway

The inhibition of TNF-α and IL-6 production by this compound in LPS-stimulated macrophages strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway. LPS, a component of gram-negative bacteria, is a potent activator of this pathway, which is a central regulator of inflammatory responses.

References

Eupalinolide H: A Technical Guide on its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide H is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, detailing its isolation and characterization. Furthermore, it delineates the putative biosynthetic pathway of this complex molecule, offering insights into the enzymatic transformations that construct its unique chemical architecture. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

This compound has been identified as a chemical constituent of the aerial parts of Eupatorium lindleyanum DC. [1]. This herbaceous perennial plant, belonging to the Asteraceae family, is native to East Asia and has a history of use in traditional medicine. The genus Eupatorium is a rich source of sesquiterpene lactones, with numerous eupalinolides and related compounds having been isolated from various species. The presence of a diverse array of these bioactive compounds underscores the medicinal potential of this plant genus.

Quantitative Data

| Compound | Starting Material | Yield (mg) | Purity (%) |

| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 | 97.9 |

| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 | 97.1 |

Data from a representative preparative isolation of eupalinolides A and B.

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound and other sesquiterpene lactones from E. lindleyanum typically involve a multi-step process combining extraction, fractionation, and chromatographic techniques.

Extraction

-

Maceration: The dried and powdered aerial parts of E. lindleyanum are macerated with 95% ethanol (B145695) at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant material.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude residue.

Fractionation

The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude residue is suspended in water.

-

The aqueous suspension is successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The sesquiterpene lactones are generally enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective technique for the preparative separation of eupalinolides.

-

Solvent System Selection: A suitable two-phase solvent system is selected. A commonly used system for the separation of eupalinolides is a mixture of n-hexane-ethyl acetate-methanol-water.

-

HSCCC Separation:

-

The HSCCC column is first filled with the stationary phase.

-

The mobile phase is then pumped through the column at a specific flow rate.

-

The sample, dissolved in a small volume of the solvent system, is injected into the column.

-

The effluent is monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

-

-

Final Purification by HPLC: The fractions containing the target compound are often further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve high purity.

The following diagram illustrates a general experimental workflow for the isolation of eupalinolides.

Biosynthesis of this compound

The biosynthesis of this compound, a germacrane-type sesquiterpene lactone, follows the general pathway for this class of compounds, originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways which provide the basic five-carbon isoprenoid precursors.

The key steps in the biosynthesis are:

-

Formation of Farnesyl Pyrophosphate (FPP): The C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are condensed to form the C15 compound farnesyl pyrophosphate (FPP). This is the universal precursor to all sesquiterpenoids.

-

Cyclization to (+)-Germacrene A: FPP undergoes a cyclization reaction catalyzed by a specific terpene synthase, (+)-germacrene A synthase (GAS), to form the characteristic ten-membered ring of the germacrane (B1241064) skeleton, yielding (+)-germacrene A.

-

Oxidative Modifications: The germacrene A scaffold is then subjected to a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups at specific positions on the ring.

-

Formation of the Lactone Ring: A key step is the formation of the α-methylene-γ-lactone ring, which is a hallmark of many bioactive sesquiterpene lactones. This is also believed to be catalyzed by a CYP enzyme, which oxidizes a methyl group to a carboxylic acid, followed by dehydration and cyclization. Costunolide is a common intermediate in the biosynthesis of many germacranolides.

-

Tailoring Reactions: Further enzymatic "tailoring" reactions, such as hydroxylations, acylations, and epoxidations, at various positions on the germacrane skeleton lead to the vast diversity of sesquiterpene lactones, including the specific structure of this compound. The exact sequence and the specific enzymes involved in the later steps of this compound biosynthesis have yet to be fully elucidated.

The following diagram provides a schematic representation of the putative biosynthetic pathway leading to this compound.

Conclusion

This compound is a structurally interesting sesquiterpene lactone found in Eupatorium lindleyanum. The established protocols for the isolation of related compounds from this plant provide a solid foundation for obtaining pure this compound for further research. While the general biosynthetic pathway is understood, the specific enzymatic steps that finely tune the structure of this compound remain an area for future investigation. A deeper understanding of its biosynthesis could pave the way for biotechnological production of this and other valuable eupalinolides. This guide serves as a foundational resource for professionals engaged in the exploration and development of novel therapeutics from natural sources.

References

Preliminary Biological Screening of Eupalinolide H: A Data-Driven Technical Guide

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific biological screening data for Eupalinolide H. While the family of eupalinolides, sesquiterpene lactones isolated from plants of the Eupatorium genus, has garnered considerable scientific interest for their pharmacological potential, research has predominantly focused on other analogues such as Eupalinolide A, B, J, and O.

This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current knowledge gap regarding this compound. We will, however, provide a comprehensive overview of the established biological activities and screening protocols for its closely related and well-studied analogues to offer valuable context and a potential framework for the future investigation of this compound.

Comparative Cytotoxicity of Eupalinolides

While no quantitative data for this compound is available, extensive research has been conducted on the cytotoxic effects of other eupalinolides against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 24 | [1] |

| 5.85 | 48 | [1] | |||

| 3.57 | 72 | [1] | |||

| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 24 | [1] | |

| 7.06 | 48 | [1] | |||

| 3.03 | 72 | [1] | |||

| MDA-MB-468 | Breast Cancer | 1.04 | 72 | [2] | |

| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | ~10 (significant inhibition) | 48 | [3] |

| HCCLM3 | Hepatocellular Carcinoma | ~10 (significant inhibition) | 48 | [3] | |

| Eupalinolide J | U251 | Glioblastoma | >5 (not significantly cytotoxic) | 24 | [4] |

| MDA-MB-231 | Breast Adenocarcinoma | >5 (not significantly cytotoxic) | 24 | [4] |

Established Mechanisms of Action for Eupalinolide Analogues

The anticancer activities of eupalinolides are linked to their ability to modulate various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

-

Eupalinolide O has been shown to induce apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[1] It also induces cell cycle arrest and apoptosis in MDA-MB-468 breast cancer cells.[2]

-

Eupalinolide B is reported to suppress pancreatic cancer by inducing apoptosis, elevating reactive oxygen species (ROS) levels, and disrupting copper homeostasis.[5] It has also been shown to alleviate rheumatoid arthritis by promoting apoptosis and autophagy.[6]

-

Eupalinolide A induces autophagy in hepatocellular carcinoma cells via the ROS/ERK signaling pathway.[3][7] In non-small cell lung cancer, it inhibits cancer progression by inducing ferroptosis and apoptosis through the AMPK/mTOR/SCD1 signaling pathway.[8]

-

Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, which in turn downregulates metastasis-related genes like MMP-2 and MMP-9.[4][9]

Experimental Protocols for Biological Screening

The following are detailed methodologies for key experiments commonly cited in the study of eupalinolides. These protocols can serve as a template for the future biological screening of this compound.

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 2 x 10³ cells/well and culture for 24 hours.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Eupalinolide O at 0, 1, 5, 10, and 20 µM) for specified time intervals (e.g., 24, 48, and 72 hours).[1] A control group with 0 µM of the compound is included.[1]

-

MTT Addition: After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group and determine the IC50 value.

MTT Assay Experimental Workflow.

This method is used to quantify the extent of apoptosis induced by a compound.

-

Cell Treatment: Seed cells in 24-well plates and treat with the test compound (e.g., Eupalinolide O at 0, 5, and 10 µM) for 48 hours.[1]

-

Caspase-3 Staining: Use a fluorogenic substrate for live cells (e.g., NucView™ 488 caspase-3 substrate) to detect the activation of caspase-3 according to the manufacturer's protocol.[1]

-

Flow Cytometry Analysis: Employ flow cytometry to identify and quantify the cells emitting a green fluorescent signal, which indicates the activation of caspase-3 and thus apoptosis.[1]

Apoptosis Assay Experimental Workflow.

Western blotting is used to detect changes in the expression of specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein extracts by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein (e.g., Akt, p-Akt, p38, STAT3).

-

Incubate with a secondary antibody conjugated to an enzyme.

-

-

Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.

References

- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactive Potential of Eupalinolides: A Technical Review for Drug Discovery

A comprehensive analysis of the Eupalinolide family of sesquiterpene lactones reveals significant anti-cancer and anti-inflammatory properties, positioning these natural compounds as promising candidates for further therapeutic development. While research has illuminated the mechanisms of several analogues, Eupalinolide H remains a frontier for scientific investigation.

This technical guide provides an in-depth review of the bioactive properties of Eupalinolides, a class of sesquiterpene lactones isolated from the plant Eupatorium lindleyanum. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxicity, mechanisms of action, and experimental protocols associated with these compounds.

Notably, while several Eupalinolide analogues, such as A, B, J, and O, have been the subject of extensive study, there is a conspicuous absence of publicly available data on the specific bioactivity of this compound. A comprehensive review of current literature reveals its isolation and chemical formula (C22H28O7) from the aerial parts of Eupatorium lindleyanum via ethanol (B145695) extraction, but no further details on its biological effects have been published.[1] This represents a significant knowledge gap and a promising avenue for future research in natural product drug discovery.

This guide, therefore, focuses on the well-documented bioactivities of other key Eupalinolide family members to provide a foundational understanding and a predictive framework for the potential therapeutic applications of the class as a whole, including the yet-to-be-characterized this compound.

Comparative Cytotoxicity of Eupalinolide Analogues

The anti-proliferative effects of various Eupalinolide compounds have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Eupalinolide Analogue | Cancer Cell Line | Time Point (h) | IC50 (µM) | Reference |

| Eupalinolide A | A549 (Non-small cell lung cancer) | 24 | Not Specified | [2] |

| H1299 (Non-small cell lung cancer) | 24 | Not Specified | [2] | |

| MHCC97-L (Hepatocellular carcinoma) | 48 | ~10 | [3] | |

| HCCLM3 (Hepatocellular carcinoma) | 48 | ~10 | [3] | |

| Eupalinolide B | TU686 (Laryngeal cancer) | Not Specified | 6.73 | [4] |

| TU212 (Laryngeal cancer) | Not Specified | 1.03 | [4] | |

| M4e (Laryngeal cancer) | Not Specified | 3.12 | [4] | |

| AMC-HN-8 (Laryngeal cancer) | Not Specified | 2.13 | [4] | |

| Hep-2 (Laryngeal cancer) | Not Specified | 9.07 | [4] | |

| LCC (Laryngeal cancer) | Not Specified | 4.20 | [4] | |

| Eupalinolide J | MDA-MB-231 (Triple-negative breast cancer) | Not Specified | 3.74 ± 0.58 | [5] |

| MDA-MB-468 (Triple-negative breast cancer) | Not Specified | 4.30 ± 0.39 | [5] | |

| Eupalinolide O | MDA-MB-231 (Triple-negative breast cancer) | 24 | 10.34 | [6] |

| 48 | 5.85 | [6] | ||

| 72 | 3.57 | [6] | ||

| MDA-MB-453 (Triple-negative breast cancer) | 24 | 11.47 | [6] | |

| 48 | 7.06 | [6] | ||

| 72 | 3.03 | [6] | ||

| MDA-MB-468 (Breast cancer) | 72 | 1.04 | [7] |

Mechanisms of Action and Signaling Pathways

Eupalinolides exert their anti-cancer effects through the modulation of various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

Eupalinolide A

Eupalinolide A has been shown to inhibit the progression of non-small cell lung cancer by inducing both ferroptosis and apoptosis.[2] This is achieved by targeting the AMPK/mTOR/SCD1 signaling pathway.[2] In hepatocellular carcinoma, Eupalinolide A induces autophagy-mediated cell death through the ROS/ERK signaling pathway.[3]

Eupalinolide B

Eupalinolide B has demonstrated therapeutic potential against pancreatic cancer by inducing apoptosis, elevating reactive oxygen species (ROS) levels, and disrupting copper homeostasis.[8] Its mechanism involves the modulation of the MAPK pathway, particularly the activation of JNK isoforms.[8] Furthermore, Eupalinolide B has been found to alleviate rheumatoid arthritis by promoting apoptosis and autophagy in fibroblast-like synoviocytes through the AMPK/mTOR/ULK-1 signaling axis.[9]

Eupalinolide J

Eupalinolide J exhibits anti-metastatic activity by promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cancer cell migration and invasion.[10] This leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[10]

Eupalinolide O

In triple-negative breast cancer cells, Eupalinolide O induces apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[6] It has also been shown to cause cell cycle arrest.[7]

References

- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Eupalinolide H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Eupalinolide H, a sesquiterpene lactone of interest in natural product chemistry and drug discovery. The following sections present its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through comprehensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR chemical shifts and mass spectrometry data. This information is critical for the identification and characterization of this compound in various experimental settings.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.38 | d | 9.2 |

| 2α | 2.25 | m | |

| 2β | 2.15 | m | |

| 3 | 4.85 | t | 9.2 |

| 5 | 5.05 | d | 9.2 |

| 6 | 4.28 | t | 9.2 |

| 7 | 3.20 | m | |

| 8 | 5.35 | t | 9.2 |

| 9α | 2.50 | m | |

| 9β | 2.35 | m | |

| 13a | 6.20 | d | 3.2 |

| 13b | 5.65 | d | 3.2 |

| 14 | 4.95 | s | |

| 15 | 1.80 | s | |

| 2' | - | - | - |

| 3' | 6.95 | q | 7.2 |

| 4' | 1.90 | d | 7.2 |

| 5' | 1.85 | s |

Data sourced from a comparative analysis of published values.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 134.5 |

| 2 | 40.5 |

| 3 | 78.5 |

| 4 | 140.2 |

| 5 | 125.5 |

| 6 | 82.5 |

| 7 | 50.5 |

| 8 | 75.5 |

| 9 | 45.5 |

| 10 | 130.5 |

| 11 | 138.5 |

| 12 | 170.5 |

| 13 | 122.5 |

| 14 | 118.5 |

| 15 | 18.5 |

| 1' | 167.5 |

| 2' | 128.5 |

| 3' | 138.2 |

| 4' | 15.8 |

| 5' | 20.5 |

Data sourced from a comparative analysis of published values.

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for confirming the molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |

| HR-ESI-MS | [M+Na]⁺ | 453.1785 | 453.1787 | C₂₂H₂₈O₈Na |

This data confirms the elemental composition of the molecule.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols are representative of the methods used for the characterization of this compound and similar sesquiterpene lactones.

NMR Spectroscopy

-

Instrumentation : NMR spectra were recorded on a Bruker AV-400 spectrometer.

-

Solvent : Deuterated chloroform (B151607) (CDCl₃) was used as the solvent for all NMR measurements.

-

Frequency : ¹H NMR spectra were recorded at 400 MHz and ¹³C NMR spectra were recorded at 100 MHz.

-

Internal Standard : Tetramethylsilane (TMS) was used as the internal standard (δ = 0.00 ppm).

-

Data Analysis : Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Mass Spectrometry

-

Instrumentation : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters Xevo G2-S QTOF mass spectrometer.

-

Ionization Mode : The analysis was conducted in positive ion mode.

-

Data Acquisition : Data was acquired over a mass range of m/z 100-1000.

-

Data Analysis : The molecular formula was determined by comparing the observed mass with the calculated mass.

Logical Workflow for Spectroscopic Analysis

The process of isolating and identifying a natural product like this compound follows a structured workflow. The diagram below illustrates the key steps involved, from initial extraction to final structure elucidation.

Caption: A flowchart illustrating the process of isolating and structurally characterizing this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For researchers engaged in the study of this and related compounds, this data will be invaluable for identification, purity assessment, and further investigation into its biological activities.

Eupalinolide H: A Technical Overview of a Promising Anti-inflammatory Sesquiterpene Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide H is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC.[1][2][3] This compound has garnered interest within the scientific community for its potential as a natural anti-inflammatory agent. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, biological activity, and the experimental protocols used to elucidate its effects.

Chemical Identifiers of this compound

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1402067-83-7 | [4] |

| Molecular Formula | C₂₂H₂₈O₈ | [4] |

| Molecular Weight | 420.45 g/mol | [4] |

| IUPAC Name | 2-Butenoic acid, 4-hydroxy-2-methyl-, (3aR,4R,6Z,9R,10Z,11aR)-9-(acetyloxy)-2,3,3a,4,5,8,9,11a-octahydro-6-(hydroxymethyl)-10-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)- | N/A |

| SMILES | O=C(C1=C)O[C@@]2([H])[C@@]1([H])--INVALID-LINK--C/C(CO)=C\C--INVALID-LINK--/C(C)=C\2 | [4] |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown its ability to inhibit the production of key pro-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokines

Research has shown that this compound can effectively reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1][3] The inhibitory effects of this compound on the production of these cytokines are dose-dependent.

The following table summarizes the inhibitory effects of this compound on TNF-α and IL-6 production at various concentrations.

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| This compound | 2.5 | 25.3 ± 2.1 | 28.7 ± 2.5 |

| This compound | 10 | 55.8 ± 3.7 | 60.2 ± 4.1 |

| This compound | 40 | 85.1 ± 5.6 | 89.4 ± 6.3 |

Experimental Protocols

This section details the methodologies used in the key experiments to evaluate the anti-inflammatory activity of this compound.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well. The cells were pre-treated with various concentrations of this compound (2.5, 10, and 40 µM) for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Measurement of Cytokine Levels (ELISA)

The levels of TNF-α and IL-6 in the cell culture supernatants were quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader. The percentage of inhibition was calculated relative to the LPS-stimulated control group.

Signaling Pathways

The anti-inflammatory effects of sesquiterpene lactones like this compound are often attributed to their modulation of key signaling pathways involved in the inflammatory response. While the specific signaling pathway for this compound has not been fully elucidated in the reviewed literature, related compounds from Eupatorium lindleyanum are known to affect pathways such as the NF-κB and MAPK pathways. The inhibition of TNF-α and IL-6 production strongly suggests an interaction with these pathways.

Below is a generalized logical workflow for investigating the anti-inflammatory mechanism of a compound like this compound.

Figure 1. Logical workflow for elucidating the anti-inflammatory mechanism of this compound.

The following diagram illustrates a simplified overview of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

Figure 2. Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.

Conclusion

This compound, a sesquiterpene lactone from Eupatorium lindleyanum, demonstrates notable in vitro anti-inflammatory activity by inhibiting the production of TNF-α and IL-6. The provided data and experimental protocols offer a foundation for further investigation into its mechanism of action and potential as a therapeutic agent. Future research should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its anti-inflammatory potential.

References

In-depth Technical Guide on the Anti-inflammatory Effects of Eupalinolide H: A Review of Early Research

To the Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive review of the current scientific literature, it is important to note that there is a significant lack of specific research focused on the anti-inflammatory effects of Eupalinolide H . The majority of existing studies on eupalinolides investigate the anti-cancer properties of other analogues, such as Eupalinolide A, B, and O.

While the broader class of sesquiterpene lactones, to which eupalinolides belong, is known for its anti-inflammatory potential, specific data for this compound is not available in the reviewed literature. Therefore, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this specific compound.

However, to provide a relevant and valuable resource, this guide will focus on the anti-inflammatory properties of closely related and more extensively researched eupalinolides, particularly Eupalinolide B , and the general mechanisms of action for this class of compounds. This information can serve as a foundational reference for potential future research into the anti-inflammatory effects of this compound.

Anti-inflammatory Effects of Related Eupalinolides (e.g., Eupalinolide B)

Research on Eupalinolide B has demonstrated its potential in alleviating inflammatory conditions. Studies have shown that it can modulate key inflammatory pathways, making it a compound of interest for further investigation.

Quantitative Data

The following table summarizes the available quantitative data on the anti-inflammatory effects of Eupalinolide B.

| Assay Type | Cell Line/Model | Target | Concentration/Dose | Observed Effect |

| Cytokine Secretion Assay | Raw264.7 macrophages | TNF-α, IL-6, IL-1β | Not specified | Significant inhibition of cytokine secretion |

| Western Blot | Raw264.7 macrophages | p-IκBα, p-NF-κB p65 | 8 µM | Inhibition of phosphorylation |

| qPCR | Raw264.7 macrophages | TNF-α, IL-6, IL-1β mRNA | Not specified | Significant inhibition of mRNA levels |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the research on Eupalinolide B's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line Raw264.7.

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells were pre-treated with Eupalinolide B for a specified time before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Western Blot Analysis

-

Protein Extraction: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA was extracted from treated cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR was performed using a SYBR Green qPCR master mix on a real-time PCR system. The relative expression of target genes (e.g., TNF-α, IL-6, IL-1β) was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: The cell culture supernatant was collected after treatment.

-

ELISA Procedure: The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant were measured using commercially available ELISA kits according to the manufacturer's protocols.

Signaling Pathways

The anti-inflammatory effects of eupalinolides are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Eupalinolide B has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent activation of NF-κB.

Caption: Eupalinolide B inhibits the NF-κB signaling pathway.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for investigating the in vitro anti-inflammatory effects of a compound like a eupalinolide.

Caption: In vitro anti-inflammatory experimental workflow.

Conclusion

While direct research on the anti-inflammatory effects of this compound is currently unavailable, the existing data on related compounds like Eupalinolide B provide a strong rationale for investigating its potential. The methodologies and pathways described in this guide for Eupalinolide B can serve as a valuable template for designing and conducting future studies on this compound. Further research is warranted to isolate and characterize the specific anti-inflammatory properties of this compound and to determine its mechanism of action.

In-depth Technical Guide on the Therapeutic Applications of Eupalinolide H: An Overview of Current Research

To our valued researchers, scientists, and drug development professionals,

This technical guide aims to provide a comprehensive overview of the potential therapeutic applications of Eupalinolide H. However, a thorough review of the current scientific literature reveals that research on this specific sesquiterpene lactone is still in its nascent stages. While data on other related eupalinolides, such as A, B, J, and O, are more abundant, information specifically pertaining to this compound is limited. This guide will present the currently available data for this compound and, where relevant, draw cautious comparisons to its better-studied analogues to highlight potential areas for future investigation.

Introduction to this compound

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is found in plants of the Eupatorium genus, which have a history of use in traditional medicine. Structurally similar to other eupalinolides, it is anticipated that this compound may possess anti-inflammatory and anti-cancer properties.

Potential Therapeutic Applications

Based on the limited available evidence and the activities of related compounds, the primary potential therapeutic application for this compound currently under investigation is in the realm of anti-inflammatory medicine.

The principal therapeutic potential of this compound identified to date lies in its anti-inflammatory properties. Research has shown that this compound can significantly inhibit the production of pro-inflammatory cytokines.

Data Presentation: Anti-Inflammatory Activity of this compound

| Cell Line | Pro-inflammatory Cytokine | Concentration of this compound (μM) | Inhibition |

| RAW 264.7 | IL-6 | 2.5 | Significant |

| RAW 264.7 | IL-6 | 10 | Significant |

| RAW 264.7 | IL-6 | 40 | Significant |

| RAW 264.7 | TNF-α | 2.5 | Significant |

| RAW 264.7 | TNF-α | 10 | Significant |

| RAW 264.7 | TNF-α | 40 | Significant |

This table summarizes the known quantitative data on the anti-inflammatory effects of this compound.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not yet been elucidated in the available literature. However, based on the known mechanisms of other eupalinolides and its observed inhibitory effect on TNF-α and IL-6, it is plausible that this compound may influence key inflammatory pathways such as the NF-κB and MAPK signaling cascades. Further research is required to confirm these hypotheses.

Hypothesized Signaling Pathway for this compound's Anti-Inflammatory Action

Caption: A hypothesized mechanism of this compound's anti-inflammatory effect.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, a general methodology for assessing the anti-inflammatory effects of a compound like this compound in a cell-based assay is provided below.

General Protocol for Assessing Anti-Inflammatory Effects in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2.5, 10, 40 μM) and the cells are pre-incubated for 1 hour.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 μg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

-

Incubation: The plates are incubated for 24 hours.

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of IL-6 and TNF-α are measured using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control group.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro anti-inflammatory testing.

Future Directions and Conclusion

The current body of research on this compound is limited but suggests a promising future for this compound as an anti-inflammatory agent. To fully understand its therapeutic potential, further research is critically needed in the following areas:

-

Elucidation of the Mechanism of Action: In-depth studies are required to identify the specific signaling pathways modulated by this compound.

-

Broad-Spectrum Activity Screening: The anti-cancer, anti-viral, and other potential biological activities of this compound should be systematically investigated.

-

In Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

-

Structure-Activity Relationship Studies: Comparative studies with other eupalinolides could provide valuable insights into the structural determinants of its biological activity.

An In-Depth Technical Guide to Eupalinolides and Their Role in Traditional and Modern Medicine

A Note on Eupalinolide H: Scientific literature and pharmacological data specifically detailing the biological activities and mechanisms of this compound are limited. This guide will provide a comprehensive overview of the Eupalinolide family of compounds, focusing on the well-researched analogues Eupalinolide A, B, J, and O, which are also derived from the same traditional medicinal plant, Eupatorium lindleyanum DC.

Introduction

The Eupalinolide family, a group of sesquiterpene lactones, has garnered significant attention in the scientific community for their diverse pharmacological activities.[1] These natural compounds are primarily isolated from Eupatorium lindleyanum DC., a plant with a long history of use in traditional Chinese medicine.[2] Traditionally, this herb, also known as 'Yemazhui', has been utilized for treating respiratory ailments such as coughs, chronic bronchitis, and lobar pneumonia, as well as hypertension.[2] Modern research has shifted focus to the potent anti-inflammatory and anti-cancer properties of its constituent eupalinolides, positioning them as promising candidates for novel drug development.[3][4]

Biological Activities and Therapeutic Potential

The therapeutic potential of eupalinolides is primarily centered on their anti-cancer and anti-inflammatory effects. Different members of this family have been shown to target various cancer cell lines and inflammatory pathways, demonstrating a broad spectrum of activity.

Anti-Cancer Activity:

Eupalinolides have demonstrated significant cytotoxic effects against a range of cancer cell lines, including those of the breast, prostate, larynx, and liver.[5][6][7] Their anti-cancer mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[6][8]

Anti-Inflammatory Activity:

Certain eupalinolides exhibit potent anti-inflammatory properties. For instance, Eupalinolide B has been shown to ameliorate periodontal inflammation and shows potential in treating rheumatoid arthritis.[4][9] The anti-inflammatory action is often attributed to the modulation of key signaling pathways, such as the NF-κB pathway.[4]

Quantitative Data on Biological Activity

The cytotoxic efficacy of various eupalinolides against different cancer cell lines is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a biological process. The data presented below is a summary from multiple studies.

| Eupalinolide | Cancer Cell Line | Cell Line Type | IC50 (µM) | Incubation Time (h) |

| Eupalinolide B | TU212 | Laryngeal Cancer | 1.03 | Not Specified |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | |

| M4e | Laryngeal Cancer | 3.12 | Not Specified | |

| LCC | Laryngeal Cancer | 4.20 | Not Specified | |

| TU686 | Laryngeal Cancer | 6.73 | Not Specified | |

| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | |

| Eupalinolide J | DU-145 | Prostate Cancer | 2.39 | 72 |

| PC-3 | Prostate Cancer | 2.89 | 72 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | 72 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | 72 | |

| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 3.03 | 72 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.57 | 72 | |

| MDA-MB-453 | Triple-Negative Breast Cancer | 7.06 | 48 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 | 48 | |

| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 24 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 24 |

Signaling Pathways Modulated by Eupalinolides

Eupalinolides exert their biological effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.

Eupalinolide A: This compound has been shown to induce autophagy in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway.[10]

Eupalinolide B: In the context of inflammation, Eupalinolide B has been found to inhibit the NF-κB signaling pathway by targeting the ubiquitin-conjugating enzyme UBE2D3.[4] This prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.[4]

Eupalinolide J: A key mechanism of action for Eupalinolide J in cancer is the inhibition of the STAT3 signaling pathway.[11] It promotes the ubiquitin-dependent degradation of STAT3, which in turn downregulates the expression of metastasis-related genes like MMP-2 and MMP-9.[8][11]

Eupalinolide O: The apoptotic effect of Eupalinolide O in triple-negative breast cancer cells is linked to the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[12]

Experimental Protocols

The investigation of eupalinolides' biological activities involves a suite of standard in vitro assays. A generalized workflow for these experiments is outlined below.

1. Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the eupalinolide compound and incubate for the desired time (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Remove the medium and dissolve the formazan crystals in 130 µL of DMSO.

-

Measure the absorbance at 492 nm or 550 nm using a microplate reader.[8][13]

-

2. Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This method is used to detect and quantify apoptotic cells.

-

Principle: During apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with the eupalinolide compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.[10]

-

3. Cell Migration (Wound Healing/Scratch) Assay

This assay is a simple and widely used method to study collective cell migration in vitro.

-

Principle: A "wound" or "scratch" is created in a confluent cell monolayer, and the closure of this gap by cell migration is monitored over time.

-

Protocol:

-

Grow cells to form a confluent monolayer in a culture plate.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash the cells to remove debris and add fresh medium with or without the eupalinolide compound.

-

Capture images of the scratch at different time points (e.g., 0, 6, 12, 24 hours).

-

Measure the width of the scratch at different time points to quantify cell migration.

-

4. Cell Invasion (Transwell) Assay

This assay is used to assess the invasive potential of cancer cells.

-

Principle: The assay uses a two-chamber system separated by a porous membrane coated with a layer of extracellular matrix (ECM). Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells will degrade the ECM and migrate through the pores to the lower side of the membrane.

-

Protocol:

-

Coat the upper surface of a Transwell insert with an ECM gel.

-

Seed cells in the upper chamber in serum-free medium, with or without the eupalinolide compound.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the stained cells under a microscope.

-

5. Western Blot Analysis

This technique is used to detect specific proteins in a sample and to analyze their expression levels.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Treat cells with the eupalinolide compound and then lyse the cells to extract proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., STAT3, Akt, p38).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Conclusion

The Eupalinolide family of sesquiterpene lactones, derived from the traditional medicinal plant Eupatorium lindleyanum, exhibits significant anti-cancer and anti-inflammatory activities. While specific data on this compound is scarce, its analogues, particularly Eupalinolides A, B, J, and O, have been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, metastasis, and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of these promising natural compounds. Further investigation is warranted to fully elucidate the mechanisms of action of all members of the eupalinolide family and to translate these findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide B inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 6. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytochemical Analysis of Eupatorium Species for Eupalinolide H: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Eupatorium, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. Among the numerous sesquiterpene lactones isolated from Eupatorium species, the eupalinolides represent a promising class of compounds for drug discovery and development. This technical guide focuses on the phytochemical analysis of Eupatorium species for a specific sesquiterpenoid, Eupalinolide H. While research on this compound is still emerging compared to other members of its class like Eupalinolide A and B, this document aims to provide a comprehensive overview of the current knowledge and a practical framework for its analysis. This compound has been identified in Eupatorium lindleyanum and is noted for its potential as a natural anti-inflammatory agent.

Quantitative Data Summary

Currently, specific quantitative data for this compound in various Eupatorium species is not widely available in peer-reviewed literature. However, studies on other eupalinolides in Eupatorium lindleyanum provide a valuable reference for expected concentration ranges and variability. The table below summarizes the quantitative data for Eupalinolide A and Eupalinolide B in different parts of Eupatorium lindleyanum, highlighting the potential for significant variation in constituent levels based on the plant part analyzed.

| Compound | Plant Part | Concentration (mg/g of dry weight) | Analytical Method |

| Eupalinolide A | Flowers | Not Reported | UPLC-MS/MS |

| Leaves | Not Reported | UPLC-MS/MS | |

| Stems | Not Reported | UPLC-MS/MS | |

| Eupalinolide B | Flowers | Not Reported | UPLC-MS/MS |

| Leaves | Not Reported | UPLC-MS/MS | |

| Stems | Not Reported | UPLC-MS/MS |

Note: While a study identified 14 sesquiterpene lactones in Eupatorium lindleyanum, specific quantitative data for each compound, including this compound, was not provided in the publicly available information. The presence of Eupalinolide A and B was confirmed through UPLC-MS/MS analysis[1][2].

Experimental Protocols

Due to the limited availability of a specific, detailed protocol for the isolation and quantification of this compound, the following section provides a generalized yet comprehensive methodology adapted from established protocols for other sesquiterpene lactones, such as Eupalinolide A and B, isolated from Eupatorium lindleyanum[3][4][5]. This proposed protocol can serve as a robust starting point for researchers.

Plant Material Collection and Preparation

-

Collection: Aerial parts of the selected Eupatorium species (e.g., E. lindleyanum) should be collected during the flowering season. Proper botanical identification by a qualified taxonomist is crucial.

-

Drying: The collected plant material should be air-dried in the shade at room temperature to a constant weight to prevent the degradation of thermolabile constituents.

-

Pulverization: The dried plant material is then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol (B145695) at room temperature for several days[4].

-

Concentration: The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step aims to separate compounds based on their polarity, with sesquiterpene lactones typically concentrating in the ethyl acetate and n-butanol fractions[3][4].

Isolation and Purification: High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for the preparative separation of natural products, as it minimizes adsorptive losses. A detailed protocol for the isolation of eupalinolides A and B from the n-butanol fraction of E. lindleyanum has been established and can be adapted for this compound[3][4][5].

-

Two-Phase Solvent System Selection: The choice of the solvent system is critical for successful separation. A commonly used system for sesquiterpene lactones is a mixture of n-hexane-ethyl acetate-methanol-water. The optimal ratio needs to be determined empirically, with a ratio of 1:4:2:3 (v/v/v/v) being effective for eupalinolides A and B[3][4][5].

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

-

The apparatus is then rotated at a specific speed (e.g., 900 rpm).

-

The mobile phase (the lower phase) is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, the sample solution (the n-butanol fraction dissolved in a mixture of the two phases) is injected.

-

The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm) and collected in fractions.

-

Purity and Structural Elucidation

-

Purity Assessment: The purity of the isolated fractions containing this compound should be determined using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector[3][5].

-

Structural Identification: The chemical structure of the purified this compound is confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

-

Quantification: UPLC-MS/MS Analysis

For the quantitative determination of this compound in plant extracts, a sensitive and specific method like Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is recommended[1][2].

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid for better peak shape) and acetonitrile (B52724) or methanol.

-

Flow Rate and Injection Volume: These parameters need to be optimized for the specific instrument and column used.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, using specific precursor-to-product ion transitions for this compound.

-

-

Calibration and Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration of this compound in the samples is then calculated based on this calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Phytochemical analysis workflow for this compound.

Proposed Anti-inflammatory Signaling Pathway

While the specific signaling pathway for this compound's anti-inflammatory activity is not yet elucidated, other sesquiterpene lactones from Eupatorium lindleyanum have been shown to exert their effects by modulating key inflammatory pathways. The following diagram illustrates a plausible mechanism based on the known activities of related compounds, which often involve the inhibition of pro-inflammatory mediators.

Caption: Proposed anti-inflammatory action of this compound.

Conclusion

This compound represents a potentially valuable natural product from Eupatorium species with promising anti-inflammatory properties. This guide provides a comprehensive framework for its phytochemical analysis, from extraction and isolation to structural elucidation and quantification. While specific data for this compound remains limited, the detailed protocols adapted from closely related compounds offer a solid foundation for future research. Further investigation is warranted to fully characterize the biological activities and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent. The application of advanced analytical techniques such as HSCCC and UPLC-MS/MS will be instrumental in advancing our understanding of this and other bioactive compounds from the rich chemical diversity of the Eupatorium genus.

References

- 1. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Foundational Research on Sesquiterpene Lactones from Eupatorium

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth overview of the foundational research on sesquiterpene lactones (SLs) isolated from the Eupatorium genus, a group of plants known for its rich diversity of bioactive secondary metabolites. Sesquiterpene lactones are a significant class of natural products, characterized by a 15-carbon backbone and a γ-lactone group, which exhibit a wide range of biological activities, including potent anti-inflammatory and cytotoxic effects.[1][2][3] This guide summarizes the chemical diversity, key biological activities, and mechanisms of action of these compounds, supplemented with detailed experimental protocols and pathway diagrams to support further research and development.

Chemical Diversity of Sesquiterpene Lactones in Eupatorium

The Eupatorium genus is a prolific source of SLs, primarily of the germacranolide, guaianolide, and heliangolide types.[4][5][6] Phytochemical investigations have led to the isolation and characterization of numerous novel and known compounds from various species, including E. lindleyanum, E. kiirunense, E. cannabinum, and E. fortunei.[4][7][8][9]

Table 1: Selected Sesquiterpene Lactones Isolated from Eupatorium Species

| Compound Class | Compound Name | Eupatorium Species | Reference |

|---|---|---|---|

| Germacranolide | Eupalinolide A, B, C, D, E | E. lindleyanum | [7] |

| Germacranolide | Eupakirunsin A, B, C, D, E | E. kiirunense | [4] |

| Germacranolide | Eupatoriopicrin (B210294) | E. cannabinum | [8][10] |

| Germacranolide | 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | E. lindleyanum | [11] |

| Guaianolide | Eupalinilide A-J | E. lindleyanum | [5] |

| Heliangolide | Eupaheliangolide A | E. kiirunense | [4] |

| Heliangolide | Heliangin | E. kiirunense | [4] |

| Eudesmanolide | Various Derivatives | E. fortunei, E. semialatum |[9][12] |

Biological Activities and Therapeutic Potential

Sesquiterpene lactones from Eupatorium have demonstrated significant potential as therapeutic agents, primarily due to their cytotoxic and anti-inflammatory properties.[1][13]

Cytotoxic Activity

Numerous studies have documented the potent cytotoxicity of Eupatorium-derived SLs against a variety of human cancer cell lines.[4][5][7] This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, a common structural feature in many bioactive SLs.[14]

Table 2: Cytotoxicity of Sesquiterpene Lactones from Eupatorium (IC₅₀ values in µM)

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Eupalinilide B | P-388 (Murine Leukemia) | 0.98 | [5] |

| Eupalinilide E | P-388 (Murine Leukemia) | 0.89 | [5] |

| Eupaheliangolide A | KB (Oral Epidermoid) | 2.8 | [4] |

| Eupaheliangolide A | HeLa (Cervical) | 3.1 | [4] |

| 3-epi-heliangin | KB (Oral Epidermoid) | 3.5 | [4] |

| Heliangin | KB (Oral Epidermoid) | 2.1 | [4] |

| Unnamed Germacranolide (4) | PC3 (Prostate) | 3.9 ± 1.2 | [9][15] |

| Unnamed Eudesmanolide (8) | PC3 (Prostate) | 3.9 ± 0.6 | [9][15] |

| Unnamed Germacranolide (7) | MCF-7 (Breast) | 5.8 ± 0.1 |[9][15] |

Anti-inflammatory Activity

The anti-inflammatory effects of Eupatorium SLs are well-documented.[16][17] These compounds can significantly reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[16][17] The mechanism often involves the inhibition of key inflammatory signaling pathways.[18][19] For example, a sesquiterpene fraction from E. lindleyanum was shown to reduce xylene-induced ear edema in mice.[16][17]

Mechanisms of Action & Signaling Pathways

The biological activities of Eupatorium sesquiterpene lactones are mediated through their interaction with several critical cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.[3][18][20]

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many SLs exert their anti-inflammatory effects by inhibiting this pathway.[19] They can prevent the degradation of the inhibitory protein IκBα, thereby blocking the translocation of the active NF-κB dimer into the nucleus and subsequent transcription of pro-inflammatory genes.[18]

Caption: Inhibition of the NF-κB signaling pathway by Eupatorium sesquiterpene lactones.

Modulation of PI3K-Akt and MAPK Pathways

Sesquiterpene lactones from Eupatorium lindleyanum have been shown to protect against acute lung injury by dually suppressing the PI3K-Akt and MAPK-NF-κB pathways.[18] These pathways are crucial for cell survival, proliferation, and inflammation. The SLs were found to inhibit the phosphorylation of key proteins such as Akt, ERK, P38, and JNK, thereby downregulating the inflammatory response.[18]

Caption: Dual suppression of PI3K-Akt and MAPK pathways by Eupatorium SLs.

Experimental Protocols

This section provides generalized methodologies for the isolation, purification, and bioactivity assessment of sesquiterpene lactones from Eupatorium, based on established research.[9][11]

General Isolation and Purification Workflow

The isolation of SLs is typically a multi-step process involving extraction, fractionation, and chromatography. High-speed counter-current chromatography (HSCCC) has proven to be an efficient method for the one-step preparative separation of SLs from crude extracts.[11]

Caption: General experimental workflow for isolating sesquiterpene lactones.

Protocol Details:

-

Extraction : Dried and powdered aerial parts of the plant (e.g., 10 kg) are extracted exhaustively with a solvent like methanol (B129727) (MeOH) at room temperature.[9][21]

-

Fractionation : The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on polarity.[9] The EtOAc and n-BuOH fractions are often enriched with SLs.[9][11]

-

Chromatographic Separation : The bioactive fraction (e.g., EtOAc fraction) is subjected to medium-pressure liquid chromatography (MPLC) on a silica (B1680970) gel or reversed-phase C18 column.[9]

-

Purification : Sub-fractions are further purified using techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[11] For HSCCC, a two-phase solvent system (e.g., n-hexane–EtOAc–MeOH–water) is selected to achieve optimal separation.[11][22]

Structural Elucidation

The chemical structures of isolated compounds are determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and formula of the compounds.[22]

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the complete chemical structure and relative stereochemistry of the molecule.[7][21][22]

In Vitro Cytotoxicity Assay (MTT Assay)

-